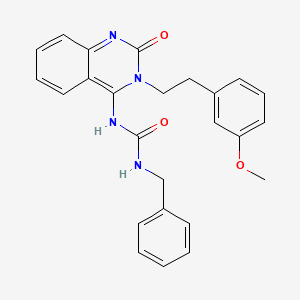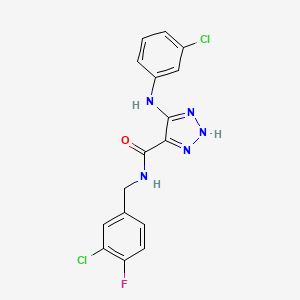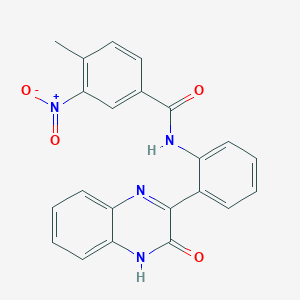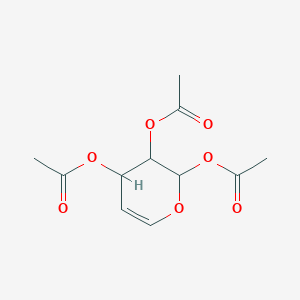![molecular formula C22H22N4O3 B14109460 3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide](/img/structure/B14109460.png)
3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide is a complex organic compound that features a quinazoline and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions. One common approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance and the absence of transition metals and external oxidants .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce indole derivatives.
Scientific Research Applications
3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: This compound could be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The quinazoline and indole moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-(4-hydroxyquinazolin-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide apart from similar compounds is its unique combination of quinazoline and indole moieties. This structural complexity allows for a broader range of interactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-29-14-13-26-12-11-15-17(7-4-8-19(15)26)24-21(27)10-9-20-23-18-6-3-2-5-16(18)22(28)25-20/h2-8,11-12H,9-10,13-14H2,1H3,(H,24,27)(H,23,25,28) |
InChI Key |
YHBZSHLJNQYPAE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14109378.png)
![7-[3-(3-Hydroxyoct-1-enyl)-4,6-dioxabicyclo[3.1.1]hept-2-YL]hept-5-enoic acid](/img/structure/B14109387.png)
![2-[4-(2-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(3-methylbut-2-en-1-yl)oxy]phenol](/img/structure/B14109391.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B14109399.png)


![1,3-Dimethyl-5-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14109450.png)
![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/structure/B14109458.png)

![[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B14109468.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14109469.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B14109479.png)

